3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is a chemical compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure features a bromophenyl group, an amino group, and a propanol moiety, making it a subject of interest in various scientific fields.
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is classified as an organic compound, specifically an amino alcohol. Its molecular formula is C12H18BrNO, and it has a molecular weight of 272.18 g/mol. The compound's IUPAC name is 3-[1-(4-bromophenyl)propylamino]propan-1-ol, which reflects its structural components .
The synthesis of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol typically involves the following steps:
The synthesis may also involve intermediate compounds like methyl 3-(4-bromophenyl)propanoate, which undergoes reduction and substitution reactions to yield the final product. These methods are optimized in industrial settings to enhance yield and purity.
The molecular structure of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol consists of:
Property | Value |
---|---|
Molecular Formula | C12H18BrNO |
Molecular Weight | 272.18 g/mol |
IUPAC Name | 3-[1-(4-bromophenyl)propylamino]propan-1-ol |
InChI | InChI=1S/C12H18BrNO/c1-2... |
InChI Key | XXMJZCYPGULQHG-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CC=C(C=C1)Br)NCCCO |
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol can participate in several types of chemical reactions:
Common reagents include:
The compound is typically characterized by its physical state as a solid at room temperature. Specific melting points and solubility characteristics can vary based on purity and preparation methods.
Key chemical properties include:
These properties make it valuable for various synthetic applications in organic chemistry and medicinal research .
3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol has several scientific uses:
This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents or improve existing chemical processes.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3